molecular formula C36H31N3O8S4 B15187879 Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate CAS No. 84812-84-0

Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate

Cat. No.: B15187879
CAS No.: 84812-84-0
M. Wt: 761.9 g/mol
InChI Key: BTUHPFOSUILSJO-SXBRIOAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is a complex organic compound that features a combination of benzothiazole, azetidine, and benzhydryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method for synthesizing benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent . The azetidine ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is unique due to its combination of functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

84812-84-0

Molecular Formula

C36H31N3O8S4

Molecular Weight

761.9 g/mol

IUPAC Name

benzhydryl (Z)-2-[2-(1,3-benzothiazol-2-yldisulfanyl)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]-3-methylsulfonyloxybut-2-enoate

InChI

InChI=1S/C36H31N3O8S4/c1-23(47-51(2,43)44)31(35(42)46-32(24-14-6-3-7-15-24)25-16-8-4-9-17-25)39-33(41)30(38-29(40)22-45-26-18-10-5-11-19-26)34(39)49-50-36-37-27-20-12-13-21-28(27)48-36/h3-21,30,32,34H,22H2,1-2H3,(H,38,40)/b31-23-

InChI Key

BTUHPFOSUILSJO-SXBRIOAWSA-N

Isomeric SMILES

C/C(=C(\C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)/N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5)/OS(=O)(=O)C

Canonical SMILES

CC(=C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.